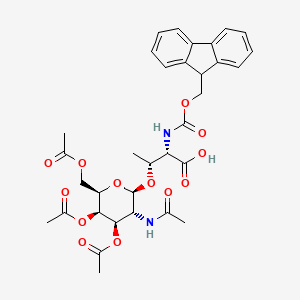
Fmoc-Thr(GalNAc(Ac)3-b-D)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Thr(GalNAc(Ac)3-b-D)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactosamine moiety that is acetylated. The Fmoc group is a common protecting group used in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH typically involves multiple steps:
Protection of Threonine: The hydroxyl and amino groups of threonine are protected using suitable protecting groups.
Glycosylation: The protected threonine is glycosylated with a galactosamine derivative.
Acetylation: The glycosylated product is acetylated to introduce acetyl groups.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers and large-scale chemical reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the acetyl groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives with modified hydroxyl groups.
Reduction: Reduced derivatives with modified acetyl groups.
Substitution: Deprotected threonine derivatives.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of glycopeptides.
Chemical Biology: Studied for its role in protein-carbohydrate interactions.
Biology
Glycosylation Studies: Used to study the effects of glycosylation on protein function.
Cell Signaling: Investigated for its role in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of glycopeptide-based therapeutics.
Diagnostics: Used in the development of diagnostic tools for detecting glycosylation patterns.
Industry
Biotechnology: Used in the production of glycosylated proteins for therapeutic use.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
作用机制
The mechanism of action of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation and cell signaling pathways. The acetylated galactosamine moiety can mimic natural glycosylation patterns, influencing protein function and cellular processes.
相似化合物的比较
Similar Compounds
Fmoc-Thr(GalNAc)-OH: Lacks the acetyl groups, making it less hydrophobic.
Fmoc-Ser(GalNAc(Ac)3-b-D)-OH: Similar structure but with serine instead of threonine.
Fmoc-Thr(GlcNAc(Ac)3-b-D)-OH: Contains a glucosamine moiety instead of galactosamine.
Uniqueness
Hydrophobicity: The acetyl groups increase the hydrophobicity of the compound.
Glycosylation: The specific glycosylation pattern can influence its biological activity and interactions.
属性
分子式 |
C33H38N2O13 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC 名称 |
(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |
InChI 键 |
OXLCJWGAUPPZQJ-ZJFLVNNCSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
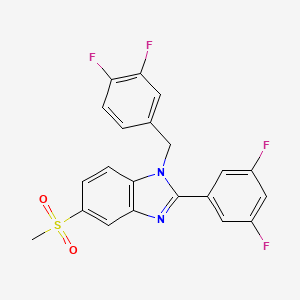
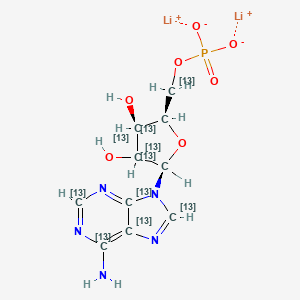
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)

![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
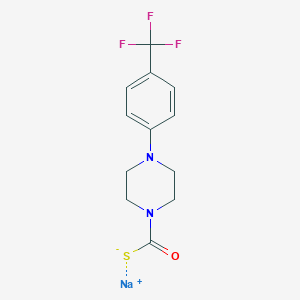
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
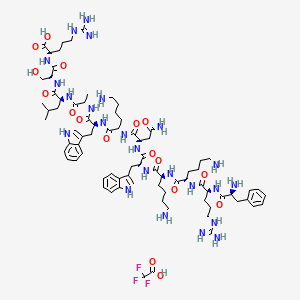
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
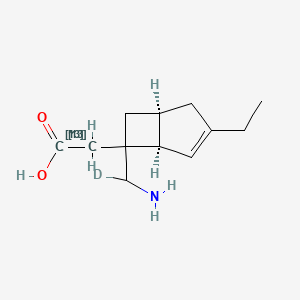
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
